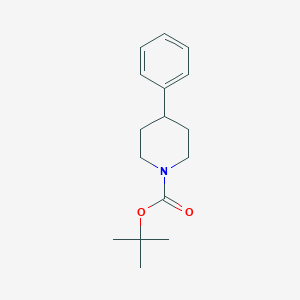
Tert-butyl 4-phenylpiperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-phenylpiperidine-1-carboxylate is a chemical compound with the CAS Number: 123387-49-5 . It has a molecular weight of 261.36 and a molecular formula of C16H23NO2 .
Synthesis Analysis
This compound is a precursor in the synthesis of fentanyl and its analogues . Fentanyl is a major contributing drug to the opioid crisis in North America . The synthesis of fentanyl and its analogues involves the use of specific precursor chemicals . Since 2017, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .Molecular Structure Analysis
The molecular structure of Tert-butyl 4-phenylpiperidine-1-carboxylate is characterized by a molecular formula of C16H23NO2 . Its average mass is 261.359 Da and its monoisotopic mass is 261.172882 Da .Chemical Reactions Analysis
While specific chemical reactions involving Tert-butyl 4-phenylpiperidine-1-carboxylate are not detailed in the search results, it’s known that this compound is used as a precursor in the synthesis of fentanyl and its analogues .Physical And Chemical Properties Analysis
Tert-butyl 4-phenylpiperidine-1-carboxylate has a density of 1.0±0.1 g/cm3, a boiling point of 359.7±31.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 60.5±3.0 kJ/mol, and it has a flash point of 171.4±24.8 °C . The compound has a molar refractivity of 75.9±0.3 cm3, and its polarizability is 30.1±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen
1. Anticancer Drug Synthesis
Tert-butyl 4-phenylpiperidine-1-carboxylate and its derivatives are significant intermediates in the synthesis of small molecule anticancer drugs. These compounds have been utilized in developing drugs targeting the PI3K/AKT/mTOR pathway, crucial for cell growth and survival in cancer. Their role in overcoming drug resistance in cancer therapy is particularly noteworthy, highlighting their potential in ongoing cancer treatment research (Zhang, Ye, Xu, & Xu, 2018).
2. Selective Monoalkylation
Research has demonstrated the utility of tert-butyl 4-phenylpiperidine-1-carboxylate in selective monoalkylation processes. This is particularly significant in organic synthesis where high selectivity is required, and it emphasizes the compound's versatility in chemical reactions (Lansdell & Fradet, 2011).
3. Synthesis of Stereoisomers
The compound is used in the stereoselective synthesis of various isomers. This application is critical in the pharmaceutical industry, where the stereochemistry of drug molecules can significantly impact their efficacy and safety (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
4. Corrosion Inhibition
Recent studies have explored the use of tert-butyl 4-phenylpiperidine-1-carboxylate derivatives in corrosion inhibition. This is particularly relevant for the protection of metals like carbon steel in corrosive environments, thus having applications in industrial maintenance and preservation (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).
5. Dendrimer Synthesis
The compound plays a role in the synthesis of dendrimers - highly branched, complex structures used in drug delivery systems. This application underscores its utility in creating advanced pharmaceutical formulations (Pesak, Moore, & Wheat, 1997).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-phenylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-16(2,3)19-15(18)17-11-9-14(10-12-17)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJWVSRNJVENGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434255 | |
| Record name | Tert-butyl 4-phenylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-phenylpiperidine-1-carboxylate | |
CAS RN |
123387-49-5 | |
| Record name | Tert-butyl 4-phenylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide](/img/structure/B187327.png)


![Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-](/img/structure/B187332.png)

![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-5-yl)phenyl]methyl]hydrazinyl]-3-methylsulfanyl-1-oxopropan-2-yl]carbamate](/img/structure/B187334.png)

![N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B187339.png)
![n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B187341.png)

![[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid](/img/structure/B187347.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B187348.png)